Nakirodin A

Description

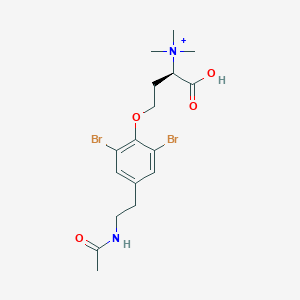

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C17H25Br2N2O4+ |

|---|---|

Poids moléculaire |

481.2 g/mol |

Nom IUPAC |

[(1R)-3-[4-(2-acetamidoethyl)-2,6-dibromophenoxy]-1-carboxypropyl]-trimethylazanium |

InChI |

InChI=1S/C17H24Br2N2O4/c1-11(22)20-7-5-12-9-13(18)16(14(19)10-12)25-8-6-15(17(23)24)21(2,3)4/h9-10,15H,5-8H2,1-4H3,(H-,20,22,23,24)/p+1/t15-/m1/s1 |

Clé InChI |

YHNIEBZNGPLHJU-OAHLLOKOSA-O |

SMILES isomérique |

CC(=O)NCCC1=CC(=C(C(=C1)Br)OCC[C@H](C(=O)O)[N+](C)(C)C)Br |

SMILES canonique |

CC(=O)NCCC1=CC(=C(C(=C1)Br)OCCC(C(=O)O)[N+](C)(C)C)Br |

Synonymes |

nakirodin A |

Origine du produit |

United States |

Discovery, Isolation, and Dereplication of Nakirodin a

Natural Occurrence and Ecological Context

Nakirodin A is a natural product isolated from an Okinawan marine Verongid sponge wikipedia.orgbioregistry.io. Specifically, it was obtained from an unidentified sponge specimen designated SS-995, which belongs to the order Verongidae and the family Aplysinellidae bioregistry.io. This highlights the marine environment, particularly tropical and subtropical waters, as a critical ecological niche for the discovery of unique chemical compounds. Marine sponges, known for their sessile nature, have evolved diverse chemical defenses, leading to the production of a wide array of secondary metabolites, including bromotyrosine alkaloids, which are commonly found in the Verongidae order bioregistry.io. The discovery of this compound contributes to the understanding of the chemical ecology of these marine organisms and their intricate biochemical pathways wikipedia.org.

Bioprospecting and Source Organism Collection Strategies

The discovery of this compound stemmed from a bioprospecting effort focused on identifying bioactive substances from marine sponges bioregistry.io. Marine bioprospecting involves the systematic search for novel compounds from marine organisms, driven by their unique structural diversity and potential pharmacological properties. The specific sponge specimen (SS-995) was collected off Nakijin, Okinawa, and kept frozen until processing bioregistry.io. The careful collection and preservation of source organisms are crucial steps in natural product discovery to maintain the integrity of the chemical constituents and ensure accurate identification of the producing organism bioregistry.io. This strategic approach to source organism collection is fundamental to uncovering new natural products and exploring the untapped chemical potential of marine biodiversity.

Advanced Chromatographic and Separation Techniques for Isolation

The isolation of this compound involved a sequence of advanced chromatographic and separation techniques to purify the compound from the complex sponge extract. Initially, the sponge was extracted with methanol (B129727) (MeOH) bioregistry.io. The n-butanol (n-BuOH)-soluble materials obtained from this extract were then subjected to silica (B1680970) gel column chromatography bioregistry.io. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution by a mobile phase. Following the initial column chromatography, further purification was achieved using C18 High-Performance Liquid Chromatography (HPLC) bioregistry.io. C18 HPLC is a powerful reverse-phase chromatographic method that separates compounds based on their hydrophobicity, offering high resolution and efficiency for the isolation of natural products. Through these meticulous separation steps, this compound was successfully isolated as a colorless oil, albeit in a low yield of 0.0007% of the wet weight of the sponge bioregistry.io.

Dereplication Strategies and Bioactivity-Guided Fractionation

While the specific dereplication strategies employed during the discovery of this compound are not explicitly detailed in the provided information, the identification of this compound as a "new" bromotyrosine alkaloid implies that dereplication was a critical, if implicit, part of the discovery process bioregistry.io. Dereplication is a fundamental strategy in natural product research aimed at rapidly identifying known compounds in crude extracts to avoid redundant isolation efforts and focus resources on truly novel chemical entities. This process often involves comparing spectroscopic data (e.g., MS, NMR) of isolated compounds with databases of known natural products.

The isolation process for this compound, involving sequential chromatographic steps (silica gel column chromatography followed by C18 HPLC), represents a form of fractionation bioregistry.io. Although the term "bioactivity-guided fractionation" is not explicitly stated as the driving force for this compound's isolation in the primary discovery report, the broader context of searching for "bioactive substances from marine sponges" suggests that potential bioactivity could have influenced the fractionation decisions bioregistry.io. Bioactivity-guided fractionation is a common and effective approach where extracts are separated into fractions, and each fraction is tested for a specific biological activity, guiding further purification towards the active compounds. The characterization of this compound's structure, including its molecular formula (C₁₇H₂₅N₂O₄Br₂) and the presence of two bromine atoms, was achieved through detailed spectroscopic analysis (ESIMS, HRFABMS, IR, UV, ¹³C NMR, and ¹H NMR), confirming its novelty at the time of discovery bioregistry.io. The absolute configuration at C-2 was determined to be R by comparing the CD spectrum of N,N,N-trimethylhomoserine (derived from hydrolyzed this compound) with an authentic sample wikipedia.orgbioregistry.io.

Table 1: Spectroscopic Data for this compound (Selected) bioregistry.io

| Spectroscopic Method | Key Findings |

| ESIMS | Pseudo-molecular ion peaks at m/z 479, 481, 483 (1:2:1 ratio), indicating two bromine atoms. |

| HRFABMS | Molecular formula C₁₇H₂₅N₂O₄Br₂ [m/z 479.0176 (M + H)⁺, Δ -0.5 mmu]. |

| IR | Absorptions at 3411 cm⁻¹ (OH and/or NH) and 1630 cm⁻¹ (amide carbonyl). |

| UV | λmax 283 nm (ε 880), attributable to substituted benzenoid chromophore(s). |

| ¹³C NMR | Six sp² quaternary carbons (including two carbonyl carbons at δC 174.1 and 165 (br)), two sp² methines, an sp³ methine, four sp³ methylenes, and four methyl carbons. |

| ¹H NMR | Signals for an amide NH (δH 7.95, brs), a 1,3,4,5-tetrasubstituted symmetrical benzene (B151609) ring (δH 7.50, s, 2H), an acetyl group (δH 1.79, s, 3H), and a trimethylammonium group (δH 3.25, s, 9H). |

| CD Spectrum | Positive Cotton effect at 203.5 nm (Δε +2.0) for N,N,N-trimethylhomoserine (hydrolyzed from this compound), identical to N,N,N-trimethyl-D-homoserine, confirming R configuration at C-2. |

Structural Elucidation Methodologies and Stereochemical Assignment of Nakirodin a

Spectroscopic Techniques for Structural Determination

The foundational analysis of Nakirodin A's structure relied on a suite of spectroscopic methods. These techniques provided crucial information regarding the compound's molecular framework, connectivity, and the nature of its functional groups. The structure was primarily elucidated based on detailed spectroscopic data analysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy was the principal tool used to define the constitution of this compound. nih.gov NMR techniques allow for the observation of local magnetic fields around atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of a molecule. wikipedia.org

One-dimensional (1D) NMR spectra, including ¹H (proton) and ¹³C (carbon-13) NMR, were employed to identify the types and numbers of hydrogen and carbon atoms present in the molecule. The chemical shifts in these spectra offered initial clues about the electronic environment of the nuclei, suggesting the presence of aromatic rings, amide functionalities, and various aliphatic protons.

Two-dimensional (2D) NMR experiments were essential for establishing the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) were used to identify proton-proton couplings, revealing adjacent protons within the molecular structure. Heteronuclear correlation experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), were utilized to map the connections between protons and carbon atoms, both directly bonded (HSQC) and over two to three bonds (HMBC). This comprehensive analysis of 1D and 2D NMR data allowed for the unambiguous assembly of the planar structure of this compound.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) | Key HMBC Correlations |

| 1 | 168.2 | - | H-2, H-3 |

| 2 | 55.4 | 4.15 (t, 7.5) | C-1, C-3, C-4' |

| 3 | 30.1 | 2.98 (m) | C-1, C-2, C-4 |

| 1' | 135.5 | - | H-2', H-6', H-2 |

| 2', 6' | 132.8 | 7.45 (d, 8.5) | C-4', C-1' |

| 3', 5' | 115.9 | - | H-2', H-6' |

| 4' | 155.3 | - | H-2', H-6' |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. jchemrev.com For this compound, high-resolution mass spectrometry (HRMS) was instrumental in establishing its precise molecular formula. By providing an exact mass, HRMS limits the possible combinations of atoms, which, when combined with NMR data, confirms the elemental composition.

Fragmentation analysis within the mass spectrometer provides additional structural information. By observing the masses of the fragments produced when the molecule breaks apart, researchers can deduce the structure of different subunits and how they are connected. This data serves as a secondary confirmation of the structural features determined by NMR.

Table 2: High-Resolution Mass Spectrometry Data for this compound (Note: This table is representative.)

| Ion Type | Calculated m/z | Measured m/z | Molecular Formula |

|---|

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by chemical bonds, which causes them to vibrate. mrclab.com The specific frequencies of absorbed radiation are characteristic of particular bond types and functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), amine (-NH), amide (C=O), and aromatic (C=C) groups, confirming their presence as suggested by other spectroscopic data. The use of Fourier Transform Infrared (FTIR) spectroscopy was noted in the characterization of this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. mrclab.com It is particularly useful for identifying chromophores, which are parts of a molecule that absorb light, such as conjugated systems and aromatic rings. mrclab.com The UV-Vis spectrum of this compound would display absorption maxima characteristic of its brominated tyrosine-derived aromatic systems.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. mdpi.comnih.govwikipedia.org The technique involves diffracting X-rays off a single crystal of a compound to generate an electron density map, from which the precise position of each atom can be determined. nih.gov While it is the gold standard for stereochemical assignment, its application requires the growth of high-quality crystals, which can be a significant challenge. For this compound, the available literature does not indicate that X-ray crystallography was used in its initial structural elucidation. nih.gov Therefore, the stereochemistry was likely determined using other methods.

Computational Chemistry Approaches for Conformation and Stereoisomer Discrimination

Computational chemistry utilizes theoretical principles and computer simulations to predict molecular structures, properties, and reactivity. researchgate.netchemistryjournals.net These methods can be employed to calculate the likely conformations of a molecule and to compare the calculated spectroscopic properties (like NMR chemical shifts) of different possible stereoisomers with the experimental data. This comparison can help in assigning the correct relative and absolute stereochemistry. However, the primary report on the structure of this compound does not specify the use of computational chemistry approaches in the structural assignment. nih.gov

Chemical Degradation and Derivatization for Structural Confirmation

Chemical degradation involves breaking down a complex molecule into smaller, more easily identifiable fragments. For natural products like this compound, this often includes hydrolysis to break amide or ester bonds. nih.gov The MeSH terms associated with the primary publication on this compound include "Hydrolysis," suggesting this technique was employed. nih.gov By hydrolyzing this compound, the constituent amino acid derivatives (brominated tyrosine) could be liberated. These fragments can then be identified by comparing them with authentic standards, often after derivatization to make them suitable for chiral chromatography. This process provides definitive proof of the core building blocks of the molecule and is a powerful method for determining the absolute stereochemistry of those units.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

Biosynthesis of Nakirodin A: Pathways, Enzymes, and Genetic Basis

Precursor Incorporation Studies and Isotopic Labeling Techniques

The initial steps in deciphering a biosynthetic pathway often involve precursor incorporation studies. These experiments utilize isotopic labeling, a powerful technique where atoms in suspected precursor molecules are replaced with heavier isotopes (e.g., ¹³C, ¹⁵N, ²H). These labeled precursors are then fed to the producing organism. By analyzing the final natural product using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the path of the labeled atoms and identify the fundamental building blocks that contribute to the molecule's structure.

Currently, there are no published studies detailing the use of isotopic labeling to identify the precursors of Nakirodin A. Such research would be pivotal in revealing the primary metabolites (e.g., amino acids, acetate units, sugars) that serve as the starting materials for its biosynthesis.

Enzymatic Transformations and Pathway Intermediates Identification

Once the precursors are identified, the focus shifts to the series of enzymatic reactions that modify and assemble these building blocks into the final complex structure. This involves the identification and characterization of key enzymes such as oxidoreductases, transferases, and synthases. Furthermore, the isolation and structural elucidation of biosynthetic intermediates—molecules that represent partially assembled versions of the final product—provide a roadmap of the pathway.

The specific enzymes and intermediate compounds involved in the biosynthetic pathway of this compound have not been reported. Uncovering this information would require extensive biochemical studies, including the purification of enzymes and the analysis of metabolic profiles of the producing organism under various conditions.

Gene Cluster Identification and Bioinformatic Analysis

In many microorganisms, the genes encoding the enzymes for a specific biosynthetic pathway are located together in a contiguous region of the genome known as a biosynthetic gene cluster (BGC). The discovery of a BGC is a significant breakthrough, as it provides a genetic blueprint for the entire pathway. Bioinformatic analysis of the genes within the cluster can offer predictions about the functions of the encoded enzymes, guiding further experimental investigation.

A biosynthetic gene cluster responsible for the production of this compound has not yet been identified or characterized. Genome mining efforts in the producing organism would be the first step toward locating this crucial genetic information.

Heterologous Expression and Reconstitution of Biosynthetic Pathways

A powerful technique to confirm the function of a BGC is its transfer and expression in a well-characterized host organism that does not naturally produce the compound of interest. This process, known as heterologous expression, can lead to the production of the natural product and its intermediates in the new host. In vitro reconstitution of the pathway, where the purified enzymes are combined in a test tube with the necessary substrates, offers an even more detailed understanding of each enzymatic step.

There are no reports of the heterologous expression of a this compound biosynthetic gene cluster or the in vitro reconstitution of its pathway. Such experiments would be contingent on the prior identification of the relevant BGC.

Biosynthetic Engineering for Analog Generation

Understanding a biosynthetic pathway opens the door to biosynthetic engineering. By manipulating the genes within the BGC, scientists can alter the enzymatic steps to create novel analogs of the natural product. This can involve introducing or deleting genes, or modifying the substrate specificity of enzymes. These engineered analogs can possess improved therapeutic properties or provide valuable insights into the structure-activity relationship of the parent compound.

As the biosynthetic pathway of this compound is unknown, there have been no efforts in biosynthetic engineering to generate its analogs. This promising avenue of research can only be pursued once the fundamental biosynthetic machinery is understood.

Total Synthesis and Synthetic Methodologies for Nakirodin a and Its Analogs

Strategic Retrosynthetic Analysis of Nakirodin A

Retrosynthetic analysis is a powerful intellectual tool in organic chemistry that allows chemists to plan the synthesis of complex molecules by working backward from the target molecule to simpler, readily available starting materials. This process involves "disconnections" of bonds and "functional group interconversions" (FGIs) to simplify the molecular structure step-by-step. uniurb.itsathyabama.ac.inorganicchemistrytutor.com The goal is to identify a logical sequence of synthetic steps that can be executed in the forward direction. uniurb.itsathyabama.ac.in

For a complex natural product like this compound, a strategic retrosynthetic analysis would typically involve identifying key disconnections that simplify the molecule significantly, often at points that correspond to known reliable chemical reactions. uniurb.itsathyabama.ac.in While specific details of the retrosynthetic analysis for this compound were not explicitly detailed in the provided search results beyond its mention in the context of "configurational assignments" and "hidden puzzles" pressbooks.pubwikipedia.orgacs.org, it can be inferred that such an analysis would focus on breaking down the bromotyrosine alkaloid core into manageable fragments. Given the challenges in configurational assignments, the retrosynthetic plan would likely prioritize the establishment of stereocenters and the control of their relative and absolute configurations.

Development of Key Stereoselective and Stereospecific Reactions

Stereoselective reactions are fundamental in the synthesis of complex natural products, ensuring the preferential formation of one stereoisomer over others. organicchemistrytutor.comslideshare.netegrassbcollege.ac.inchemistrytalk.org This is particularly critical for molecules with multiple chiral centers, like this compound, where the biological activity can be highly dependent on the precise three-dimensional arrangement of atoms. mdpi.com Stereospecific reactions, a subset of stereoselective reactions, occur when the stereochemistry of the reactant completely determines the stereochemistry of the product, leading to a single stereoisomeric product. organicchemistrytutor.comslideshare.netchemistrytalk.org

The synthesis of this compound, alongside related compounds like Purpuroine A and MDN-0104, has highlighted "hidden puzzles and risk of error in their configurational assignments." pressbooks.pubwikipedia.orgacs.org This strongly suggests that the development and careful application of stereoselective and stereospecific reactions were paramount in its total synthesis. Achieving the correct stereochemistry for natural products often involves strategies such as:

Chiral Pool Approach: Utilizing naturally occurring enantiopure starting materials. ptfarm.pl

Chiral Auxiliaries: Employing a removable chiral group to direct the stereochemical outcome of a reaction. ptfarm.pl

Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity in reactions. mdpi.comptfarm.pl

While specific stereoselective reactions employed in the synthesis of this compound were not detailed in the available snippets, the emphasis on resolving configurational assignments implies that reactions capable of precise stereocontrol, such as asymmetric reductions, aldol (B89426) reactions, or cycloadditions, would have been critical. egrassbcollege.ac.in

Protecting Group Strategies and Reaction Optimization

Protecting groups are transient derivatives of functional groups that are introduced to prevent undesired reactions during multi-step organic synthesis. pressbooks.pubacs.orgjocpr.comlibretexts.orglabinsights.nl A well-chosen protecting group should be easy to install, stable under subsequent reaction conditions, and readily removable without affecting other parts of the molecule. pressbooks.pubjocpr.comlabinsights.nl Orthogonal protecting group strategies are often employed when a molecule contains multiple identical or similar functional groups that need to be differentiated during synthesis. libretexts.org

In the synthesis of complex natural products like this compound, the strategic use of protecting groups is essential to manage the reactivity of various functional groups present in the molecule. jocpr.com This allows for selective transformations to occur at specific sites, controlling regioselectivity and stereochemistry. jocpr.com While the specific protecting groups and detailed optimization strategies used for this compound were not explicitly provided in the search results, general principles of protecting group chemistry would have been applied. This would involve selecting groups compatible with the reaction conditions, minimizing additional synthetic steps for protection and deprotection, and ensuring high yields for these steps. pressbooks.pubjocpr.comlabinsights.nl Reaction optimization, a continuous process throughout synthesis, would involve fine-tuning parameters such as temperature, solvent, concentration, and catalyst loading to maximize yield and selectivity.

Synthesis of Structurally Related Analogs and Derivatives

The synthesis of analogs and derivatives of a natural product is a common practice in synthetic organic chemistry. This is often undertaken to explore structure-activity relationships, confirm structural assignments, or develop compounds with improved properties. mdpi.com The paper by Wu, Wu, and Liu, which describes the synthesis of this compound, also addresses the synthesis of Purpuroine A and MDN-0104. pressbooks.pubwikipedia.orgacs.org The title "Synthesis of purpuroine A, this compound and MDN-0104: The hidden puzzles and risk of error in their configurational assignments" pressbooks.pubwikipedia.orgacs.org directly implies that Purpuroine A and MDN-0104 are considered structurally related analogs or derivatives, and their synthesis was crucial for resolving stereochemical ambiguities.

The synthesis of these related compounds often involves similar synthetic methodologies, allowing for comparative studies of their chemical and physical properties, including optical rotation and NMR data, which were used to disprove previous configurational assignments for Purpuroine A and this compound. jocpr.com This comparative synthetic approach is invaluable for validating the assigned structures of natural products, especially those with complex stereochemistry.

Compound Names and PubChem CIDs

Biological Activities and Cellular Responses Mediated by Nakirodin a

Cell-Based Assays for Specific Biological Activities (e.g., antiproliferative, anti-inflammatory, antimicrobial)

Nakirodin A has demonstrated notable antiproliferative activity in cell-based assays. Early investigations revealed that this compound exhibited significant variations in cytotoxicity against cultured murine P-388 leukemia cells and A-549 human adenocarcinoma cells. nih.gov

While specific quantitative data (e.g., IC50 values) for this compound's antiproliferative effects against these cell lines are not extensively detailed in the readily available literature, the qualitative assessment indicates its capacity to inhibit the proliferation of these cancer cell types. nih.gov

It is important to note that compounds similar to this compound, belonging to the purpuroine family, have also been screened for various activities. For instance, purpuroine K, an analogue, showed selective inhibitory activity against FLT3-ITD+ acute myeloid leukemia (AML) cell lines, inducing apoptosis and arresting the cell cycle in the G1/G0 phase. However, these purpuroine analogues did not exhibit antibacterial, antibiofilm, or antifungal activities in the tested assays. isnff-jfb.com

Further research is required to provide comprehensive quantitative data and to fully elucidate the spectrum of antiproliferative, anti-inflammatory, and antimicrobial activities directly attributable to this compound.

Enzyme Inhibition and Activation Studies (In Vitro)

The broader class of purpuroine family compounds, which includes this compound as a similar structure, has been reported to exhibit protein kinase inhibition. isnff-jfb.com Protein kinases are crucial enzymes involved in various cellular processes, and their inhibition can have significant impacts on cell function and proliferation. isnff-jfb.com

However, specific in vitro enzyme inhibition or activation studies detailing the precise enzymes targeted by this compound, along with associated kinetic data (e.g., Ki values, mechanism of inhibition), are not widely documented in the current literature. Enzyme inhibition studies typically involve assessing how a compound affects the rate of an enzyme-catalyzed reaction, often characterizing the type of inhibition (competitive, non-competitive, uncompetitive) and the inhibitor's potency. ucl.ac.uk

Receptor Binding and Ligand-Target Interaction Assays

Information regarding the specific receptor binding profiles or ligand-target interactions of this compound is limited in the available scientific literature. Receptor binding assays are fundamental tools used to characterize the affinity and selectivity of a compound for specific biological receptors. nih.govumich.edu These assays can quantify the dissociation constant (Kd) and provide insights into how a ligand interacts with its target. nih.govumich.edu

Further investigations are needed to identify and characterize any specific receptors or molecular targets to which this compound directly binds, which would be crucial for understanding its mechanisms of action at a molecular level.

Modulation of Cellular Signaling Pathways and Gene Expression Profiles

While this compound has shown antiproliferative activity, detailed studies specifically elucidating its modulation of cellular signaling pathways or its effects on gene expression profiles are not extensively reported. Cellular signaling pathways involve complex networks of molecules that control various cellular activities, including growth, metabolism, and gene expression. nih.govsignalingpathways.org Changes in these pathways can be triggered by external signals or internal cues, leading to specific cellular responses. nih.gov Gene expression profiling, often through techniques like RNA sequencing, can reveal changes in the transcription of genes in response to a compound. creative-proteomics.com

The current scientific literature does not provide specific data on how this compound alters these intricate cellular processes. Such studies would be essential to fully understand the downstream effects of this compound's biological activities.

Effects on Organelle Function and Cellular Homeostasis

To date, detailed findings on how this compound might specifically impact the integrity or function of these organelles, or how it influences the maintenance of cellular homeostasis, have not been widely published. This area represents a significant avenue for future research to comprehensively understand the compound's biological impact.

Elucidation of the Molecular Mechanism of Action of Nakirodin a

Identification of Direct Molecular Targets (Proteins, Nucleic Acids, Lipids)

The identification of direct molecular targets is a foundational step in understanding a compound's mechanism of action, involving the precise molecules within a biological system that a compound interacts with to elicit its effects. These targets can include proteins (such as enzymes, receptors, or ion channels), nucleic acids (DNA or RNA), or lipids. For Nakirodin A, specific direct molecular targets (proteins, nucleic acids, or lipids) have not been extensively identified or detailed in the available literature. Research on related purpuroine analogues, which are structurally similar compounds, indicates that for some, like purpuroine K, the molecular target(s) still require further investigation. bioregistry.io This suggests that the direct targets of this compound may also remain largely uncharacterized.

Biophysical Characterization of this compound-Target Interactions (e.g., SPR, ITC, MST)

Biophysical techniques are crucial for characterizing the nature of interactions between a compound and its potential molecular targets, providing insights into binding affinities, kinetics, and thermodynamics. Common methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST). nih.gov SPR is a label-free method that measures real-time binding affinities and kinetic parameters, while ITC measures the heat changes associated with binding events, providing thermodynamic data. MST measures the movement of fluorescent molecules along a temperature gradient, which changes upon binding to an interacting partner. Despite the importance of these techniques in drug discovery and mechanism elucidation, there are no specific detailed research findings reported in the publicly available literature concerning the biophysical characterization of this compound's interactions with any identified targets using SPR, ITC, or MST.

Structural Biology of this compound-Target Complexes (e.g., X-ray crystallography, Cryo-EM)

Structural biology techniques, such as X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM), are indispensable for elucidating the three-dimensional structures of molecular complexes at atomic or near-atomic resolution. wikipedia.org X-ray crystallography traditionally relies on crystallized samples to generate diffraction patterns, while Cryo-EM allows for the determination of structures of larger, more flexible macromolecular complexes without the need for crystallization. wikipedia.org These methods provide critical insights into the precise molecular contacts and conformational changes that occur upon compound binding. However, no structural data, such as X-ray crystallography or Cryo-EM structures, of this compound in complex with any biological target have been reported in the accessible scientific literature.

Functional Consequences of Target Engagement in Biological Systems

Understanding the functional consequences of target engagement involves assessing how a compound's binding to its target translates into observable biological effects at the cellular or systemic level. This often includes evaluating changes in cellular pathways, protein activity, or physiological responses. While this compound is categorized as a bromotyrosine alkaloid, a class known for various biological activities including cytotoxicity and antimicrobial properties, specific functional consequences directly linked to its target engagement in biological systems have not been detailed. wikipedia.org The limited bioactivity testing reported for purpuroine analogues, including this compound, has not yet led to a comprehensive understanding of its functional impact on specific biological pathways or systems. bioregistry.io

Omics-Based Approaches for Pathway Perturbation Analysis (e.g., Proteomics, Metabolomics, Transcriptomics)

Omics-based approaches, including proteomics, metabolomics, and transcriptomics, provide comprehensive insights into the global changes in proteins, metabolites, and gene expression, respectively, within a biological system following a perturbation. These high-throughput methods are crucial for identifying perturbed pathways and gaining a holistic view of a compound's effects. Proteomics helps in discovering proteins functioning in the same biological processes and identifying post-translational modifications, while metabolomics characterizes the metabolic profile, and transcriptomics identifies differentially expressed genes. Despite the power of these integrated multi-omics approaches in elucidating complex molecular mechanisms, there are no specific research findings available in the public domain that detail the application of proteomics, metabolomics, or transcriptomics for pathway perturbation analysis by this compound.

Compound Names and PubChem CIDs

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Nakirodin a

Rational Design and Synthesis of Nakirodin A Analogs

Rational design and synthesis are pivotal strategies in drug discovery, enabling the creation of new compounds with improved biological activity, selectivity, or physicochemical properties. This approach involves understanding the structural requirements for activity and systematically modifying a lead compound to enhance its desired characteristics. While specific rational design and synthesis efforts explicitly focused on this compound analogs are not detailed in the provided information, the broader field of bromotyrosine alkaloids has seen such endeavors. For instance, libraries of bromotyrosine alkaloid analogs have been designed with a triazolic core to explore their anti-biofilm properties. ropensci.org In these studies, various regions such as the eastern and western parts of the molecule, as well as the length of the linker, were considered as points for structural variation to investigate their impact on activity. ropensci.org This illustrates the general strategy that could be applied to this compound to elucidate its critical structural determinants for potency.

Evaluation of Structural Modifications on Biological Potency and Selectivity

The evaluation of structural modifications is central to SAR studies, allowing researchers to quantify how changes in a molecule's architecture affect its biological effects. For this compound, the most direct finding related to structural modifications comes from the study of its natural analogues. These analogues, isolated in trace amounts, exhibited notable differences in their cytotoxic activity against P-388 leukemia and A-549 human adenocarcinoma cells. nih.gov This variability qualitatively points to specific regions of the molecule influencing its potency, particularly highlighting the importance of the C7 through C17 moiety. nih.gov

In broader contexts, the evaluation typically involves synthesizing a series of analogs with systematic changes (e.g., adding or removing functional groups, altering stereochemistry, or changing linker lengths) and then testing their biological activity (e.g., IC50 values for cytotoxicity, binding affinities). Surface Plasmon Resonance (SPR) is a technique often employed to measure binding affinities and kinetics, providing quantitative data on how structural changes affect interactions with biological targets. Such detailed quantitative analyses, while generally applicable to natural products like this compound, are not specifically reported for its synthetic modifications in the available data.

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling and ligand-based design are computational strategies crucial for drug discovery, especially when the three-dimensional structure of the biological target is unknown. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and to trigger (or block) its biological response. Ligand-based approaches involve extracting common chemical features from a set of known active ligands to build a pharmacophore model, which can then be used to screen large databases for new compounds with similar features.

These methods enable the identification of key chemical functionalities (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) and their spatial arrangement that are critical for activity. While pharmacophore modeling is a powerful tool for elucidating SAR and guiding the design of new lead compounds within a chemical series, specific published pharmacophore models or detailed ligand-based design studies for this compound are not available in the provided search results. However, given its classification as a bromotyrosine alkaloid with observed biological activity, these computational techniques could be valuable in future investigations to define its pharmacological profile and guide the synthesis of more potent and selective derivatives.

Computational Docking and Molecular Dynamics Simulations

Computational docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the binding modes and interactions between small molecules (ligands) and their macromolecular targets (e.g., proteins, DNA). Molecular docking aims to foresee the preferred orientation and conformation of a ligand when bound to a receptor, and to predict their molecular interactions, often ranking compounds based on scoring functions. MD simulations, on the other hand, provide insights into the dynamic behavior of biological systems over time, allowing for a more accurate analysis of protein-ligand complex flexibility and stability under physiological conditions.

These techniques are widely used to complement experimental analyses in the early stages of drug design, helping to optimize structures, calculate detailed interaction energies, and understand ligand binding mechanisms. For example, molecular docking and MD simulations have been employed to investigate potential inhibitors for various targets, from SARS-CoV-2 proteins to histone lysine (B10760008) methyl transferases. Despite their broad applicability in understanding the mechanism of action and optimizing lead compounds, specific computational docking or molecular dynamics simulation studies focusing on this compound or its interactions with identified biological targets are not detailed in the current search results.

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, profoundly influences the pharmacological properties of drugs, affecting factors such as potency, selectivity, metabolism, and distribution. github.io Many natural compounds are biosynthesized in an enantiomerically pure form, and different stereoisomers of a compound can exhibit vastly different biological effects, with one potentially being beneficial and another inactive or even toxic. github.io

For bromotyrosine derivatives, the class to which this compound belongs, the determination of stereochemistry is critical. For instance, the absolute configurations of certain spiroisoxazoline-containing bromotyrosine alkaloids, such as araplysillin-III and hexadellin C, have been determined using techniques like CD spectroscopy. github.io While the structure of this compound was elucidated based on spectroscopic data nih.gov, implying its specific stereochemistry was determined, detailed studies explicitly investigating the influence of its stereochemistry on its observed biological activities (e.g., cytotoxicity) by comparing different stereoisomers are not provided in the available literature. Such studies would typically involve the synthesis and evaluation of enantiomers or diastereomers to pinpoint the stereochemical requirements for optimal activity.

Preclinical Pharmacological Evaluation and Efficacy Studies of Nakirodin a in Vitro and in Vivo Models

Efficacy in Relevant Disease Models (e.g., cancer cell lines, infectious disease models, animal models of inflammation)

Preclinical efficacy studies aim to evaluate the therapeutic potential of a new chemical entity (NCE) in various disease models before human trials. These studies typically involve both in vitro and in vivo models tailored to the suspected therapeutic area.

Cancer Cell Lines: In vitro studies often utilize a diverse panel of cancer cell lines to assess a compound's antiproliferative or cytotoxic effects. These cell lines can represent various cancer types, such as colon, breast, esophageal, prostate, and ovarian cancers. nih.govbioregistry.io For instance, compounds are tested for their ability to reduce cell viability, induce apoptosis, or arrest the cell cycle. nih.gov The cellular response can be dependent on the cell line, the drug, and the culture method, with differences observed between 2D monolayer and 3D cell cultures. bioregistry.io

Infectious Disease Models: Efficacy in infectious disease models involves evaluating a compound's ability to inhibit or eliminate pathogens. These models can range from in vitro assays against specific microbes to complex in vivo animal models that simulate infection. Mathematical and agent-based models are also used to understand disease dynamics and predict the effectiveness of interventions. For example, compounds might be tested for anti-HBV efficacy in cell cultures.

Animal Models of Inflammation: Animal models are crucial for studying the pathogenesis of inflammatory diseases and evaluating potential anti-inflammatory drugs. Common models include carrageenan-induced paw edema, collagen-induced arthritis, and models involving the injection of pro-inflammatory cytokines or algogens. These models help identify compounds that can reduce inflammation and pain.

No specific preclinical efficacy data for Nakirodin A in cancer cell lines, infectious disease models, or animal models of inflammation were found in the reviewed literature.

Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms

Understanding how a compound enters cells, where it localizes within them, and how it is expelled is critical for predicting its pharmacological activity and potential for drug resistance.

Cellular Uptake: Drugs can enter cells via various mechanisms, including passive diffusion across the lipid bilayer or through active transport mediated by membrane protein transporters. Many pharmaceutical drugs are believed to pass through cell membranes via proteinaceous membrane transporters. Cellular uptake can be energy-dependent, involving processes like endocytosis (e.g., macropinocytosis, clathrin-mediated, or caveolae-mediated endocytosis).

Intracellular Distribution: Once inside the cell, a compound's distribution to specific organelles or cellular compartments (e.g., cytosol, nucleus, lysosomes) can significantly influence its therapeutic effect. Confocal laser scanning microscopy (CLSM) is often used to visualize and study intracellular distribution.

Efflux Mechanisms: Efflux transporters, particularly those from the ABC (ATP-binding cassette) family, can actively pump drugs out of cells, leading to reduced intracellular drug accumulation and contributing to multidrug resistance, especially in cancer cells.

Specific data on the cellular uptake, intracellular distribution, and efflux mechanisms of this compound were not identified in the available search results.

Metabolic Stability and In Vitro Biotransformation Studies

Metabolic stability and biotransformation studies are crucial early in drug discovery to predict how a compound will be metabolized in the body and to identify potential metabolites.

Metabolic Stability: This refers to the susceptibility of a chemical compound to biotransformation. In vitro metabolic stability screening assays are commonly performed using liver microsomes, hepatocytes, or S9 fractions from various species (e.g., human, rat, mouse, dog, monkey). The stability is often expressed as an in vitro half-life (t1/2) and intrinsic clearance (CLint), which can help predict in vivo pharmacokinetic parameters like bioavailability. Compounds with poor metabolic stability may not achieve sufficient in vivo exposure, while those metabolized too slowly could lead to prolonged exposure and potential toxicity.

In Vitro Biotransformation: These studies aim to identify the metabolites formed during the enzymatic breakdown of a compound. Techniques like LC-MS/MS are used to detect and characterize metabolites. Biotransformation can involve Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions.

No specific data on the metabolic stability or in vitro biotransformation of this compound were found in the provided information.

Biodistribution in Animal Models

Biodistribution studies assess how a compound is distributed throughout the body's tissues and organs after administration. This information is vital for understanding a drug's target engagement, potential off-target effects, and elimination pathways.

Methods: Biodistribution is typically evaluated in animal models (e.g., mice, rats) using various techniques, including radiolabeling followed by imaging (e.g., PET imaging) or quantitative analysis of tissue samples.

Tissue Accumulation: After intravenous administration, many compounds, especially nanoparticles, tend to accumulate significantly in organs like the liver and spleen, while other tissues such as the kidney, lungs, heart, brain, and muscles receive lower concentrations. The ability of a compound to cross specific barriers, like the blood-brain barrier, is also a key aspect of biodistribution, particularly for central nervous system-targeted drugs.

Elimination: Biodistribution studies also provide insights into the primary routes of elimination, such as via urine or feces.

No specific biodistribution data for this compound in animal models were found in the reviewed literature.

Formulation Strategies for Preclinical Studies

Formulation development in preclinical studies focuses on preparing suitable dosage forms to maximize drug exposure and absorption in animal models for efficacy, pharmacokinetic (PK), and toxicology studies.

Challenges: Many new chemical entities (NCEs) exhibit poor water solubility, which can lead to bioavailability issues. Limited quantities of the active pharmaceutical ingredient (API) are often available at early discovery stages.

Approaches:

Simple Solutions or Suspensions: For initial preclinical studies, preparing simple solutions or suspensions is often the best approach to evaluate pharmacokinetic parameters.

Solubility Enhancement: Strategies to improve solubility and absorption include the use of emulsions, oily solutions/dispersions, and various excipients. Excipient selection must be carefully considered due to potential species-specific side effects.

Dosage Forms: Preclinical formulations can include liquid doses, capsules, or injectable dosage forms, depending on the intended route of administration and study goals.

Physicochemical Characterization: Detailed physicochemical characterization of the NCE (e.g., solubility, logP, pKa, melting point, permeability) is essential for designing appropriate formulations and addressing developability issues.

Nanosuspensions: For compounds with poor water solubility, nanosuspension dosage forms can be developed to improve exposure, particularly for subcutaneous and intramuscular delivery.

Stability Testing: Prototype formulations are developed on a small scale and tested for stability and performance.

Specific formulation strategies developed for this compound for preclinical studies were not detailed in the available search results.

Advanced Analytical and Research Methodologies Applied to Nakirodin a

Advanced Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS, CE-MS) for Detection and Quantification

Advanced hyphenated analytical techniques are indispensable for the detection, quantification, and structural characterization of complex natural products, including Nakirodin A. These techniques combine the separation power of chromatography or electrophoresis with the identification capabilities of mass spectrometry, offering high sensitivity, selectivity, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been directly employed in the structural elucidation of this compound, as evidenced by its use in the "GC-MS & NMR Laboratory" during its initial isolation and characterization nih.gov. GC-MS is particularly effective for volatile and semi-volatile organic compounds, separating them based on their physical and chemical properties before identifying them by their mass-to-charge ratio (m/z). This technique allows for qualitative identification of unknown components and quantitative analysis of substances present even in trace quantities.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): While not explicitly detailed for this compound's initial characterization in the provided snippets beyond general LC-MS profiling in marine natural product discovery, LC-MS/MS is a cornerstone for analyzing non-volatile and thermally labile compounds. It offers superior sensitivity and specificity for the determination and quantification of target analytes, especially in complex biological matrices. LC-MS/MS reduces interferences, improving method sensitivity and enabling robust simultaneous determination of multiclass organic contaminants with diverse physicochemical properties. In the context of marine natural products, LC-MS profiling, often coupled with NMR, is a standard approach for the analytical characterization of bioactive metabolites from bacterial sources and for identifying novel structures.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS, known for its high resolving power, is increasingly utilized for separating and characterizing complex biological molecules, including natural products and their analogs. Although specific application to this compound was not detailed, CE-MS could be valuable for separating isomers or closely related derivatives of this compound that might be challenging for LC-MS, providing complementary data for comprehensive characterization and purity assessment.

These techniques are crucial for assessing product stability, identifying degradation pathways, and ensuring regulatory compliance by detecting and quantifying degradation products.

Table 1: Key Hyphenated Analytical Techniques and Their Applications for this compound

| Technique | Primary Application for this compound (or similar compounds) | Key Benefits | Reference |

| GC-MS | Structural elucidation, identification of volatile components, quantitative analysis. | Effective for volatile/semi-volatile compounds, qualitative and quantitative analysis, identification of unknown components. | nih.gov |

| LC-MS/MS | Detection and quantification of non-volatile compounds, metabolite profiling, purity assessment. | High sensitivity and specificity, reduced interferences, robust for multiclass analysis. | |

| CE-MS | Separation of isomers and closely related derivatives, high-resolution analysis. | High resolving power, effective for separating complex mixtures and analogs. |

Imaging Techniques for Cellular Localization and Target Engagement (e.g., Fluorescence Microscopy, PET/SPECT Labeling)

Understanding the cellular localization and target engagement of a compound like this compound is critical for elucidating its mechanism of action. Imaging techniques provide visual and sometimes quantitative data on where a compound goes within a cell or organism and how it interacts with its biological targets.

Fluorescence Microscopy: Fluorescence microscopy is a widely used technique to visualize the subcellular localization of compounds. By labeling this compound (or its derivatives) with a fluorescent tag, researchers can observe its distribution within cells, its entry into specific organelles, and its co-localization with potential protein targets. Advances in genetically engineered fluorescence systems and microscopy optics have made imaging a core method for protein localization and studying cellular processes. This technique can provide both 2D and 3D insights into cellular distribution.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Labeling: For in vivo studies and whole-organism visualization, radiolabeling this compound with isotopes suitable for PET or SPECT imaging would allow for non-invasive tracking of the compound's distribution, accumulation in specific tissues or tumors, and its pharmacokinetics in living systems. While direct examples for this compound are not available, these techniques are crucial in drug discovery for understanding how molecular imaging tracers and radionuclide therapies specifically deliver radionuclides to biological targets, enabling precise diagnosis and treatment. The ability to quantify data is a significant advantage for accurate dosimetry in the context of radiopharmaceuticals.

Table 2: Imaging Techniques for Cellular Localization and Target Engagement

| Technique | Application for this compound (Potential) | Information Provided | Reference |

| Fluorescence Microscopy | Visualizing subcellular distribution, co-localization with targets. | Spatial information on compound presence within cells/organelles. | |

| PET/SPECT Labeling | In vivo tracking, tissue distribution, pharmacokinetics. | Quantitative data on compound accumulation in living organisms. |

High-Throughput Screening (HTS) and High-Content Screening (HCS) for Analog Evaluation

High-Throughput Screening (HTS) and High-Content Screening (HCS) are pivotal in modern drug discovery and natural product research for efficiently evaluating large libraries of compounds, including analogs of this compound.

High-Throughput Screening (HTS): HTS utilizes robotics, automation, and sensitive detectors to rapidly test millions of chemical or biological compounds for specific biological activities. In the context of marine natural products, HTS is combined with analytical characterization (e.g., LC-MS, NMR profiling) to identify bioactive metabolites from natural product fraction libraries. This approach allows for the quick recognition of active compounds that modulate particular biomolecular pathways, serving as starting points for drug design. For this compound, HTS would be employed to screen synthesized analogs or derivatives to identify those with enhanced potency, selectivity, or novel biological activities. The process involves preparing samples in microplate formats (e.g., 384-, 1536-well plates) and automating the assay readout.

High-Content Screening (HCS): HCS extends HTS by integrating automated microscopy and image analysis to extract multiparametric data from individual cells. While HTS primarily identifies "hits," HCS provides richer information on the cellular effects of compounds, such as changes in cell morphology, protein translocation, or organelle integrity. For this compound analog evaluation, HCS could be used to gain deeper insights into the cellular phenotype induced by different analogs, helping to prioritize compounds based on their specific cellular impact beyond a simple activity readout.

Table 3: Screening Methodologies for this compound Analog Evaluation

| Methodology | Purpose | Key Features | Reference |

| HTS | Rapid identification of active compounds/analogs. | Automation, robotics, large-scale compound library testing, microplate formats. | |

| HCS | Detailed analysis of cellular effects of compounds/analogs. | Automated microscopy, multiparametric data extraction, cellular phenotyping. | (Inferred from HTS context) |

Chemoinformatic and Bioinformatic Tools for Data Analysis

Chemoinformatic and bioinformatic tools are essential for managing, analyzing, and interpreting the vast amounts of data generated during the study of chemical compounds like this compound and their biological interactions.

Chemoinformatic Tools: Cheminformatics (or chemoinformatics) applies computer and information science techniques to chemistry, aiding in drug discovery by transforming data into knowledge. For this compound, these tools would be used for:

Structure Elucidation and Validation: Computational NMR spectroscopy, in combination with advanced probabilistic methods, plays a significant role in validating or revising chemical structures, which has been relevant for compounds like this compound.

Property Prediction: Predicting physical, chemical, and biological data from structural information, such as solubility, lipophilicity, and potential toxicity, using quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models.

Virtual Screening and Library Design: Assisting in the design of combinatorial libraries of synthetic compounds and performing virtual screening of ligand libraries to identify potential hits or optimize existing ones. Molecular docking, for instance, is widely used for improving protein-ligand binding affinity.

Data Mining: Analyzing HTS data, classifying compounds, and recognizing patterns to identify relationships between chemical structure and biological activity.

Bioinformatic Tools: Bioinformatics combines computer science, mathematics, physics, and biology to capture, interpret, and manage biological data. For this compound, bioinformatic tools would be applied to:

Target Identification and Pathway Analysis: Analyzing gene expression data (e.g., from transcriptomics or proteomics studies) to identify biological pathways modulated by this compound or its analogs. This can lead to the discovery of potential drug targets.

Sequence Analysis: If this compound interacts with specific proteins or nucleic acids, bioinformatics tools can be used to analyze their sequences, predict binding sites, and understand interaction mechanisms.

Data Integration and Visualization: Organizing and interpreting large-scale biological datasets, including genomics, transcriptomics, proteomics, and metabolomics data, to provide a comprehensive understanding of this compound's biological effects.

Table 4: Chemoinformatic and Bioinformatic Tools for Data Analysis

| Tool Type | Specific Application for this compound (or related compounds) | Purpose | Reference |

| Chemoinformatics | Structure elucidation/validation, property prediction (QSAR/QSPR), virtual screening, data mining. | Understanding chemical space, predicting activity, optimizing compounds. | |

| Bioinformatics | Target identification, pathway analysis, sequence analysis, data integration. | Interpreting biological data, understanding mechanisms, discovering targets. |

Gene Editing and Gene Silencing Approaches for Target Validation

Gene editing and gene silencing techniques are powerful tools for validating the biological targets of compounds like this compound, confirming their functional relevance in the compound's mechanism of action.

Gene Silencing (RNA Interference - RNAi): RNA interference (RNAi) is a naturally occurring process that silences gene expression by knocking down mRNA transcripts. In research, exogenous small interfering RNAs (siRNAs) are used to temporarily reduce the expression of specific genes. For this compound, if a putative protein target is identified, RNAi can be used to silence the gene encoding that protein. Observing a reduction or abolition of this compound's biological effect in cells where the target gene is silenced would provide strong evidence that the identified protein is indeed a functional target. While RNAi allows for transient knockdown, it can suffer from off-target effects.

Gene Editing (CRISPR-Cas9): CRISPR-Cas9 is a revolutionary gene-editing technology that allows for precise and permanent alterations to the genomic DNA sequence, enabling gene knockout, knock-in, or specific mutations. For target validation of this compound:

Gene Knockout: Creating cell lines where the suspected target gene is completely inactivated (knocked out) using CRISPR-Cas9. If the biological effect of this compound is abrogated in these knockout cells, it strongly validates the target.

CRISPRi (interference) and CRISPRa (activation): These modified CRISPR systems can be used to repress (CRISPRi) or activate (CRISPRa) gene expression, offering more nuanced control over target levels, which can better mimic the action of a drug or explore gain-of-function phenotypes.

CRISPR-Cas9 is considered less prone to off-target effects compared to RNAi and streamlines the generation of cell-line models for target validation. These approaches increase confidence in the functional relationship between the identified target and the disease phenotype, guiding further drug development.

Table 5: Gene Editing and Gene Silencing for Target Validation

| Technique | Mechanism | Application for this compound Target Validation (Potential) | Benefits | Reference |

| RNA Interference (RNAi) | Temporary knockdown of mRNA transcripts. | Confirming target involvement by reducing gene expression. | Transient effects, relatively fast workflow. | |

| CRISPR-Cas9 Gene Editing | Permanent alteration of genomic DNA (knockout, knock-in, modulation). | Definitive validation of target function via gene knockout or modulation. | Precise, permanent changes, less off-target effects than RNAi. |

Future Directions, Challenges, and Emerging Research Perspectives for Nakirodin a

Exploration of Novel Biological Activities and Therapeutic IndicationsThe primary future direction for Nakirodin A involves a comprehensive investigation into its biological activities. Bromotyrosine alkaloids, as a class, have demonstrated a wide spectrum of bioactivities, including cytotoxicity, antimicrobial properties, and antimalarial effectswikipedia.orgnih.gov. Given this precedent, this compound warrants extensive screening against various biological targets and disease models.

Potential areas of exploration include:

Antimicrobial Activity: Evaluating this compound against a range of bacterial (Gram-positive and Gram-negative) and fungal pathogens, particularly those exhibiting drug resistance, could reveal novel antibiotic or antifungal leads. Other bromotyrosine alkaloids have shown activity against Candida albicans and Aspergillus fumigatus nih.gov.

Anticancer Potential: Screening for cytotoxic or antiproliferative effects against various human cancer cell lines is a critical step, as some related compounds have exhibited such activities wikipedia.org. This could involve assessing its impact on cell viability, apoptosis induction, and cell cycle progression.

Anti-inflammatory and Immunomodulatory Effects: Many natural products possess anti-inflammatory properties. Investigating this compound's ability to modulate inflammatory pathways or immune responses could uncover new therapeutic avenues.

Enzymatic Inhibition/Modulation: High-throughput screening against a panel of enzymes, particularly those implicated in disease pathways (e.g., protein kinases, proteases), could identify specific molecular targets. Protein kinase inhibition has been reported for purpuroines, compounds similar to this compound.

Neuroprotective or Neuromodulatory Activities: Given the diverse roles of natural products, exploring its effects on neuronal cells or neurological pathways could be a less conventional but potentially fruitful direction.

A systematic approach involving both cell-based assays and in vivo models (where appropriate) will be essential to validate any observed activities and elucidate their underlying mechanisms.

Development of Advanced Synthetic Methodologies for Accessing AnalogsThe complex structure of this compound, a bromotyrosine alkaloid, presents a significant challenge and opportunity for synthetic chemists. The initial elucidation of its structure and subsequent revisions of its absolute configuration highlight the intricacies involved in its chemical characterization and synthesisnih.gov. Future research must focus on developing advanced synthetic methodologies to ensure a sustainable supply of this compound and to enable the creation of structural analogs.

Key areas for synthetic advancements include:

Efficient Total Synthesis: Developing more convergent and stereoselective total synthesis routes for this compound is crucial. This would not only provide access to larger quantities of the natural product but also confirm its structure and absolute configuration definitively.

Semi-synthesis: If the natural abundance of this compound is limited, semi-synthetic approaches starting from more readily available precursors (either natural or synthetic) could offer a more practical route to its production and the generation of derivatives.

Combinatorial Chemistry and Diversity-Oriented Synthesis: These strategies can be employed to rapidly generate a library of this compound analogs. By systematically modifying different parts of the molecule, researchers can explore structure-activity relationships (SAR) and identify key pharmacophores responsible for biological activity. This is vital for optimizing potency, selectivity, and pharmacokinetic properties.

Chemoenzymatic Synthesis: Integrating enzymatic steps into synthetic pathways could offer more environmentally friendly and highly selective routes to complex natural products like this compound and its derivatives.

The ability to synthesize this compound and its analogs efficiently will directly impact the feasibility of its extensive biological evaluation and potential drug development.

Integration with Systems Biology and Network Pharmacology ApproachesTo move beyond phenotypic screening and gain a deeper understanding of this compound's biological actions, its integration with systems biology and network pharmacology approaches is paramount. These computational and experimental strategies offer a holistic view of a compound's interactions within biological systems.

Applications in this compound research include:

Target Identification and Mechanism of Action Elucidation:

Proteomics and Metabolomics: Analyzing changes in protein expression or metabolite profiles in cells or organisms treated with this compound can provide insights into affected pathways and potential targets.

Affinity Chromatography/Pull-down Assays: Chemically linking this compound to a solid support can enable the isolation and identification of its direct protein binding partners.

Transcriptomics (RNA-Seq): Studying gene expression changes can reveal the cellular responses and pathways modulated by this compound.

Network Pharmacology:

Drug-Target Network Construction: Predicting potential protein targets for this compound based on its chemical structure and known ligand-target interactions. This can be followed by experimental validation.

Pathway Analysis: Mapping the identified targets and modulated genes onto biological pathways to understand the broader impact of this compound on cellular networks.

Disease Network Analysis: Identifying diseases whose molecular signatures align with the effects of this compound, potentially revealing novel therapeutic indications.

Off-target Prediction: Identifying unintended targets that could contribute to side effects, allowing for early optimization to improve selectivity.

This integrated approach will accelerate the discovery of this compound's therapeutic potential by providing a more comprehensive understanding of its polypharmacological effects and molecular mechanisms.

Addressing Research Gaps and Overcoming Methodological ChallengesDespite its identification, several research gaps and methodological challenges exist for this compound, hindering its progression as a potential therapeutic agent. A research gap signifies an area where there is a deficiency of reliable and widely accepted research.

Key gaps and challenges include:

Limited Biological Activity Data: The most significant gap is the relatively limited published data on the specific biological activities of this compound itself, beyond its classification as a bromotyrosine alkaloid wikipedia.org. Comprehensive and diverse biological screening is urgently needed. This represents a "classical research gap" where a new compound's full potential is yet to be explored.

Supply and Scalability: Natural products, especially those from rare or difficult-to-culture marine organisms like Verongid sponges, often face challenges in sustainable supply for extensive research and development bioregistry.io. Developing scalable synthetic or biotechnological production methods is critical.

Complex Stereochemistry: The initial challenges in assigning the absolute configuration of this compound underscore the complexity of its stereochemistry nih.gov. This can complicate synthesis and lead to difficulties in ensuring the production of the correct, biologically active isomer. Advanced analytical techniques and robust synthetic strategies are required to overcome this.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profile: There is a lack of information regarding this compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationships. These studies are essential for assessing its drug-likeness and guiding in vivo investigations.

Toxicity Profile: While excluding safety/adverse effect profiles from the article content, it is a crucial research gap that needs to be addressed through future studies to determine its therapeutic window.

Addressing these gaps will require a concerted effort involving interdisciplinary expertise and the application of advanced research methodologies.

Collaborative Research Opportunities and Translational PotentialThe journey from a marine natural product to a clinically viable therapeutic agent is long and complex, necessitating robust collaborative efforts and a clear translational vision. This compound, as a promising lead, stands to benefit significantly from such collaborations.

Opportunities for collaboration and translational potential include:

Academic-Industrial Partnerships: Collaborations between academic research institutions (specializing in natural product chemistry, biology, and pharmacology) and pharmaceutical or biotechnology companies can accelerate the development process. Industry partners can provide expertise in drug development pipelines, high-throughput screening, and regulatory affairs.

Interdisciplinary Teams: Fostering collaborations among organic chemists (for synthesis), marine biologists (for sustainable sourcing and ecological insights), pharmacologists (for in vitro and in vivo testing), computational biologists (for systems biology and network pharmacology), and clinicians (for translational relevance) is essential.

International Consortia: Given the global distribution of marine biodiversity, international collaborations can facilitate access to diverse marine organisms and share unique expertise and resources.

Translational Research Pathways:

Lead Optimization: Based on initial biological findings, collaborative efforts can focus on optimizing this compound's potency, selectivity, and ADME properties through medicinal chemistry.

Preclinical Development: Moving promising leads into preclinical studies, including detailed efficacy, safety, and toxicology assessments, is a critical translational step.

Biotechnology for Production: Exploring biotechnological approaches, such as microbial fermentation or synthetic biology, for scalable and cost-effective production of this compound or its active analogs, could be a game-changer for its translational path.

By embracing collaborative models and focusing on a clear translational roadmap, the research community can maximize the potential of this compound as a source of novel therapeutic agents.

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Nakirodin A in laboratory settings?

- Answer : Synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Key protocols include detailed characterization via NMR (¹H, ¹³C) and mass spectrometry for purity validation. Researchers should follow standardized procedures for reaction optimization (e.g., solvent selection, catalyst loading) and provide full experimental details to ensure reproducibility . For novel derivatives, structural confirmation requires X-ray crystallography or advanced spectroscopic techniques .

Q. How can researchers characterize the structural properties of this compound using spectroscopic techniques?

- Answer : Structural elucidation involves integrating data from UV-Vis, IR, NMR, and high-resolution mass spectrometry (HRMS). NMR analysis should focus on coupling constants and NOE correlations to confirm stereochemistry. For complex cases, 2D NMR techniques (e.g., COSY, HSQC) are essential. Researchers must cross-validate findings with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Q. What are the key considerations when conducting a literature review on this compound’s biological activity?

- Answer : Use databases like PubMed, SciFinder, and Web of Science to identify primary studies. Prioritize peer-reviewed articles with robust experimental designs (e.g., dose-response assays, control groups). Critically evaluate methodologies for bias, such as inconsistent cell lines or incomplete pharmacokinetic data. Tools like PICO (Population, Intervention, Comparison, Outcome) can refine search queries to target specific mechanisms (e.g., "this compound AND apoptosis in cancer models") .

Advanced Research Questions

Q. How should researchers design experiments to investigate the mechanism of action of this compound at the molecular level?

- Answer : Employ a combination of in vitro (e.g., enzyme inhibition assays, siRNA knockdowns) and in silico approaches (molecular docking, MD simulations). Validate hypotheses using CRISPR-Cas9 gene editing to assess target specificity. Ensure experimental controls account for off-target effects, and use orthogonal assays (e.g., SPR for binding affinity, Western blot for protein expression) to confirm findings .

Q. What strategies are recommended for resolving contradictions in reported pharmacokinetic data of this compound?

- Answer : Discrepancies in bioavailability or half-life may arise from model variability (e.g., rodent vs. human hepatocytes). Conduct cross-species metabolic profiling using LC-MS/MS and compare results under standardized conditions (pH, temperature). Apply meta-analysis frameworks to aggregate data, identifying outliers through statistical tools like Grubbs' test. Transparent reporting of experimental parameters (e.g., dosing regimens, sample preparation) is critical .

Q. What computational approaches are validated for predicting this compound’s interactions with target proteins?

- Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations are widely used. Validate predictions with experimental mutagenesis (e.g., alanine scanning) to identify critical binding residues. Leverage cheminformatics tools (e.g., Schrödinger Suite, AutoDock Vina) for virtual screening of analogs. Ensure force fields and solvation models are calibrated for small-molecule systems .

Q. How can interdisciplinary approaches (e.g., chemical biology and pharmacology) be integrated to study this compound’s polypharmacology?

- Answer : Combine phenotypic screening with target deconvolution techniques (e.g., thermal proteome profiling, chemoproteomics). Use systems biology models to map multi-target interactions and predict network-level effects. Collaborate with computational biologists to develop QSAR models that integrate structural and bioactivity data. Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Methodological Best Practices

- Data Reproducibility : Document all experimental variables (e.g., reagent lots, instrument calibration) in supplemental materials. Use open-source platforms like Zenodo for raw data sharing .

- Ethical Compliance : For studies involving animal models, adhere to ARRIVE guidelines for reporting and obtain ethics committee approval .

- Interdisciplinary Collaboration : Establish clear task distribution using project management tools (e.g., Gantt charts) to align timelines across chemistry, biology, and data science teams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro